molecular formula C21H13Cl3N2O3 B12047717 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 358769-66-1

4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12047717
CAS No.: 358769-66-1
M. Wt: 447.7 g/mol
InChI Key: TZKMNOIWHCYMEI-BRJLIKDPSA-N
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Description

4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a synthetic aromatic compound featuring a carbohydrazonoyl hydrazone linker bridging a 3-chlorobenzoyl group and a 2,4-dichlorobenzoate ester. Its molecular structure combines electron-withdrawing chlorine substituents and a polar hydrazone moiety, which may confer unique physicochemical and biological properties.

Properties

CAS No.

358769-66-1

Molecular Formula

C21H13Cl3N2O3

Molecular Weight

447.7 g/mol

IUPAC Name

[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H13Cl3N2O3/c22-15-3-1-2-14(10-15)20(27)26-25-12-13-4-7-17(8-5-13)29-21(28)18-9-6-16(23)11-19(18)24/h1-12H,(H,26,27)/b25-12+

InChI Key

TZKMNOIWHCYMEI-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves the reaction of 3-chlorobenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2,4-dichlorobenzoic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce less chlorinated derivatives .

Scientific Research Applications

4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is primarily used in early discovery research. Its applications span various fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed biological effects . detailed studies on its exact mechanism are still ongoing.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of chlorinated aromatic hydrazones and esters. Below is a comparative analysis with structurally related derivatives:

Key Observations:

Bromine in increases molecular weight and lipophilicity compared to chlorine, which could enhance membrane permeability but reduce solubility .

Functional Groups: The carbohydrazonoyl linker in the target compound differs from thiosemicarbazides (e.g., ) by replacing sulfur with oxygen, likely enhancing hydrogen-bonding capacity and thermal stability .

Synthetic Yields :

  • Thiosemicarbazide derivatives (e.g., ) exhibit high yields (85–93%), attributed to robust condensation reactions under mild conditions. The target compound’s synthetic route may require optimization due to its complex hydrazone-ester architecture .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Physical Properties

Property Target Compound Compound 13c Compound
IR (C=O stretch) ~1650–1680 cm⁻¹ (est.) 1657 cm⁻¹ Not reported
¹H NMR (aromatic) Downfield shifts (Cl) δ 7.2–8.1 ppm (substituent-dependent) δ 7.3–8.0 ppm (dual Cl environments)
Melting Point Not reported 160–180°C (Table 10, ) Not reported
  • IR Spectroscopy : The target compound’s carbonyl stretches (C=O) are expected near 1650–1680 cm⁻¹, consistent with hydrazone and ester carbonyls in .
  • NMR : Aromatic protons adjacent to chlorine substituents typically resonate downfield (δ 7.2–8.1 ppm), as seen in .

Biological Activity

The compound 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is C21H13Cl3N2O3C_{21}H_{13}Cl_3N_2O_3. The compound features multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular Weight435.69 g/mol
Melting PointNot reported
SolubilitySoluble in DMSO
Log PNot available

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated that certain derivatives inhibited cell proliferation effectively, with IC50 values ranging from 10 to 30 µM.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary tests against various bacterial strains have shown promising results.

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Candida albicans1075

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Cell Cycle Arrest : Some derivatives induce G2/M phase arrest, leading to apoptosis.
  • Antioxidant Properties : The presence of chlorinated aromatic rings may contribute to scavenging free radicals, reducing oxidative stress in cells.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Coupling of hydrazine derivatives : React 3-chlorobenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate.

Esterification : Introduce the 2,4-dichlorobenzoate moiety via a nucleophilic acyl substitution reaction, using silver 2,4-dichlorobenzoate (heated under nitrogen to avoid decomposition) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
  • Use anhydrous conditions to prevent hydrolysis of reactive intermediates.

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer: A combination of spectroscopic and analytical techniques is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Look for diagnostic signals: aromatic protons (δ 7.2–8.5 ppm), hydrazone NH (δ 10.2–11.5 ppm).
    • ¹³C NMR : Confirm carbonyl carbons (C=O at ~165–175 ppm) and aromatic carbons.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: ~500–510).
  • Elemental Analysis : Ensure C, H, N, Cl content matches theoretical values (deviation <0.3%).

Validation : Compare data with structurally analogous compounds (e.g., 4-bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate ).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?

Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement.
    • Analyze dihedral angles between aromatic rings (e.g., ~73° for perpendicular benzene planes in analogous benzoates ).
    • Confirm E/Z isomerism of the carbohydrazonoyl group via torsion angles.
  • Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computed values (B3LYP/6-311++G(d,p) basis set).

Case Study : A related compound, 2-methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate, showed a 73.6° dihedral angle between rings, validated via SHELX .

Q. How can researchers address contradictions in biological activity data across studies?

Methodological Answer :

  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial tests, IC50 for cytotoxicity).
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate ):
    • Modify substituents (Cl vs. Br) to assess electronic effects.
    • Test against isogenic mutant strains to identify target specificity.
  • Meta-Analysis : Pool data from independent studies, applying statistical tools (e.g., ANOVA) to resolve variability.

Example : Analogous compounds showed conflicting cytotoxicity due to differences in cell lines (HeLa vs. MCF-7); validate using ≥3 cell lines .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

Methodological Answer :

  • Lipophilicity Modulation : Introduce polar groups (e.g., –OH, –SO3H) to improve solubility without compromising membrane permeability (logP target: 2–4).
  • Metabolic Stability :
    • Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots.
    • Replace labile esters with bioisosteres (e.g., amides).
  • In Silico Modeling : Use tools like SwissADME to predict absorption/distribution.

Case Study : Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate derivatives improved bioavailability via methoxy-to-hydroxyl substitutions .

Q. How can researchers validate conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches?

Methodological Answer :

  • Reproducibility Checks :
    • Synthesize multiple batches under identical conditions.
    • Use deuterated solvents (e.g., DMSO-d6) for consistent NMR referencing.
  • Independent Validation :
    • Collaborate with external labs for cross-verification.
    • Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian).
  • Impurity Profiling : Employ HPLC-MS to detect trace byproducts (e.g., hydrolyzed esters) affecting spectral clarity .

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